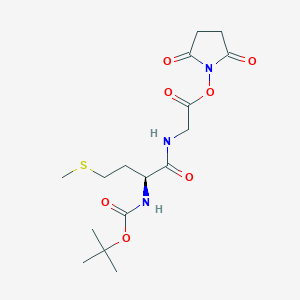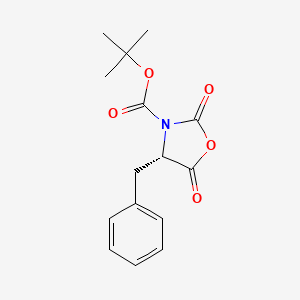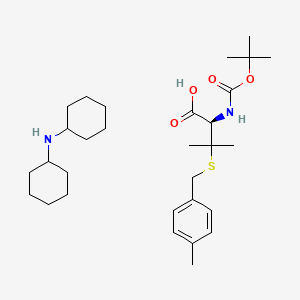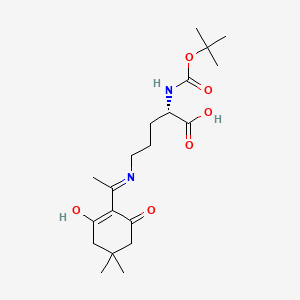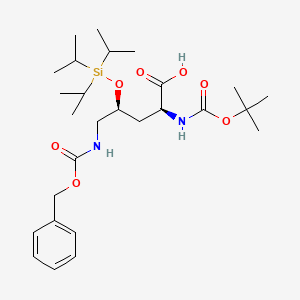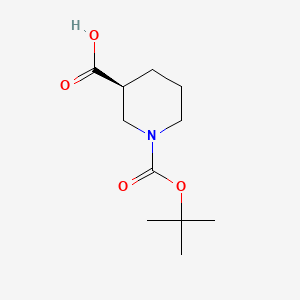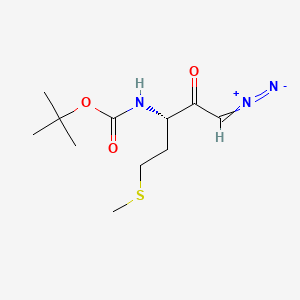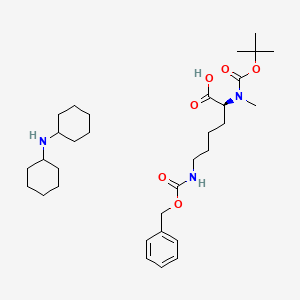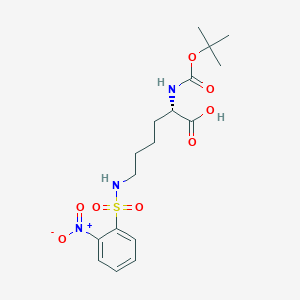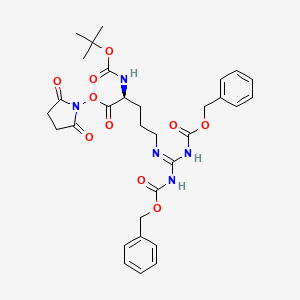
Boc-arg(Z)2-osu
Descripción general
Descripción
Boc-arg(Z)2-osu, also known as tert-butoxycarbonyl-arginine (Z)2-N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C31H37N5O10 and a molecular weight of 639.65 g/mol . It is commonly used in peptide synthesis due to its ability to form stable amide bonds.
Aplicaciones Científicas De Investigación
Boc-arg(Z)2-osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Métodos De Preparación
Boc-arg(Z)2-osu is synthesized through a series of chemical reactions involving the protection of the arginine amino group with a tert-butoxycarbonyl (Boc) group and the subsequent esterification with N-hydroxysuccinimide (NHS). The synthetic route typically involves the following steps :
- Protection of the arginine amino group with a Boc group.
- Esterification of the protected arginine with NHS to form this compound.
The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Análisis De Reacciones Químicas
Boc-arg(Z)2-osu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form amide bonds, which is a key step in peptide synthesis.
Common reagents used in these reactions include DCC, NHS, and organic solvents like dichloromethane . The major products formed from these reactions are peptides and NHS .
Mecanismo De Acción
The mechanism of action of Boc-arg(Z)2-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group in this compound is highly reactive towards nucleophiles, allowing it to form amide bonds with amino groups in peptides and proteins . This reactivity is crucial for its role in peptide synthesis and bioconjugation .
Comparación Con Compuestos Similares
Boc-arg(Z)2-osu is similar to other NHS esters used in peptide synthesis, such as Boc-Lys(Z)2-osu and Boc-Ala-osu . this compound is unique due to its specific reactivity towards arginine residues, making it particularly useful for the synthesis of arginine-containing peptides .
Similar compounds include:
- Boc-Lys(Z)2-osu
- Boc-Ala-osu
- Boc-Val-osu
These compounds share similar reactivity but differ in their specificity towards different amino acid residues .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDQDAGZLXYNM-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


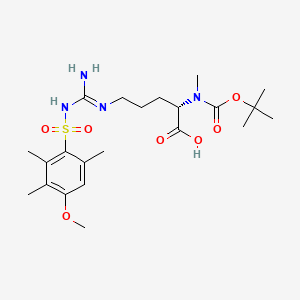
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
